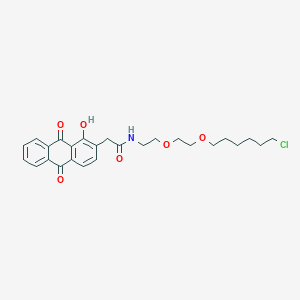
N-(2-(2-((6-Chlorohexyl)oxy)ethoxy)ethyl)-2-(1-hydroxy-9,10-dioxo-9,10-dihydroanthracen-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(2-((6-Chlorohexyl)oxy)ethoxy)ethyl)-2-(1-hydroxy-9,10-dioxo-9,10-dihydroanthracen-2-yl)acetamide is a synthetic organic compound It is characterized by the presence of a chlorohexyl group, an ethoxyethyl chain, and an anthracene-derived acetamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-((6-Chlorohexyl)oxy)ethoxy)ethyl)-2-(1-hydroxy-9,10-dioxo-9,10-dihydroanthracen-2-yl)acetamide typically involves multiple steps:
Formation of the Chlorohexyl Intermediate: The initial step involves the chlorination of hexanol to form 6-chlorohexanol.
Etherification: The chlorohexyl intermediate is then reacted with ethylene glycol under basic conditions to form the ethoxyethyl chain.
Anthracene Derivative Formation: The anthracene moiety is synthesized through a Friedel-Crafts acylation reaction, followed by oxidation to introduce the keto groups.
Amide Formation: The final step involves the coupling of the anthracene derivative with the ethoxyethyl intermediate using acetic anhydride and a suitable catalyst to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.
化学反応の分析
Types of Reactions
N-(2-(2-((6-Chlorohexyl)oxy)ethoxy)ethyl)-2-(1-hydroxy-9,10-dioxo-9,10-dihydroanthracen-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be further oxidized to introduce additional functional groups.
Reduction: The keto groups can be reduced to hydroxyl groups under suitable conditions.
Substitution: The chlorohexyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional keto or carboxyl groups, while reduction may yield hydroxyl groups.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving anthracene derivatives.
Medicine: Potential use as a therapeutic agent due to its unique structural features.
Industry: Applications in the development of new materials or as a precursor for other industrial chemicals.
作用機序
The mechanism of action of N-(2-(2-((6-Chlorohexyl)oxy)ethoxy)ethyl)-2-(1-hydroxy-9,10-dioxo-9,10-dihydroanthracen-2-yl)acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The anthracene moiety may also play a role in its mechanism of action by intercalating with DNA or other biomolecules.
類似化合物との比較
Similar Compounds
N-(2-(2-((6-Chlorohexyl)oxy)ethoxy)ethyl)-2-(1-hydroxy-9,10-dioxo-9,10-dihydroanthracen-2-yl)acetamide: can be compared with other anthracene derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorohexyl group, ethoxyethyl chain, and anthracene-derived acetamide moiety makes it a versatile compound for various applications.
特性
分子式 |
C26H30ClNO6 |
|---|---|
分子量 |
488.0 g/mol |
IUPAC名 |
N-[2-[2-(6-chlorohexoxy)ethoxy]ethyl]-2-(1-hydroxy-9,10-dioxoanthracen-2-yl)acetamide |
InChI |
InChI=1S/C26H30ClNO6/c27-11-5-1-2-6-13-33-15-16-34-14-12-28-22(29)17-18-9-10-21-23(24(18)30)26(32)20-8-4-3-7-19(20)25(21)31/h3-4,7-10,30H,1-2,5-6,11-17H2,(H,28,29) |
InChIキー |
QNIGPHJJFIEEHD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)CC(=O)NCCOCCOCCCCCCCl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzo[1,3]dioxole-5-carboxylic acid ((S)-1-hydrazinocarbonyl-2-methyl-propyl)-amide](/img/structure/B12850708.png)

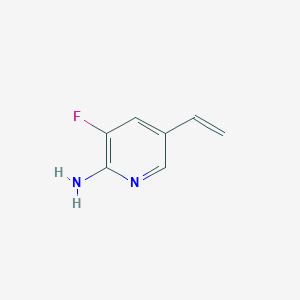
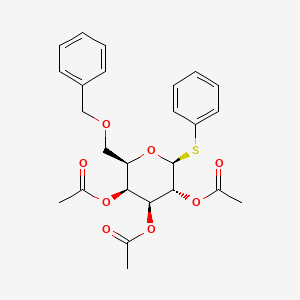
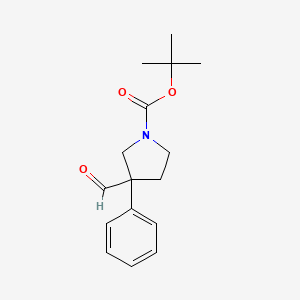
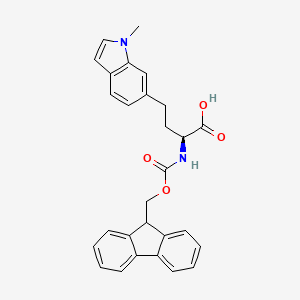
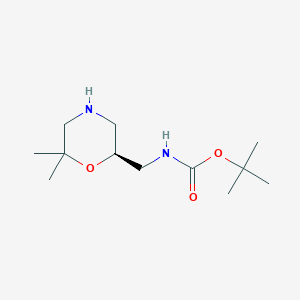
![Methyl 4-{[2-(ethoxycarbonyl)-4,4,4-trifluoro-3-oxobut-1-enyl]amino}thiophene-3-carboxylate](/img/structure/B12850758.png)

![1-[[3,5-Bis(trifluoromethyl)phenyl]methylsulfonylmethyl]-3,5-bis(trifluoromethyl)benzene](/img/structure/B12850760.png)
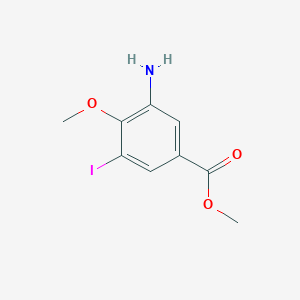
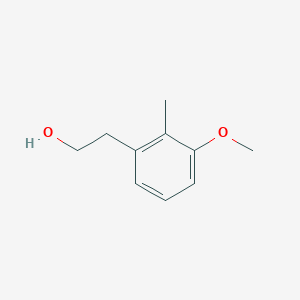
![2-[(4-Phenylquinazolin-2-yl)amino]ethanol](/img/structure/B12850770.png)
![tert-Butyl N-[(3aR,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindol-4-yl]carbamate](/img/structure/B12850776.png)
